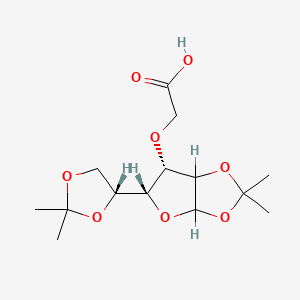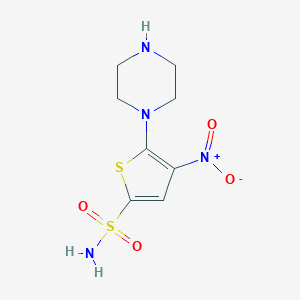
3-O-Carboxymethyl-1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-O-Carboxymethyl-1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose is a chemical compound. It is a derivative of glucose, where the 3-OH group can be directly manipulated, and the 5,6-O-isopropylidene protection is selectively cleavable . It can be used as a starting material to prepare biologically active L-acovenose, 6-deoxy-L-idose, and carbanucleoside enantiomers .
Synthesis Analysis
The synthesis of this compound involves several steps. One method uses sodium hydride in oil, where dispersed sodium hydride is added to 1,2;5,6-di-O-isopropylidene-D-glucofuranose in absolute ethyl ether . Another method involves the polymerization of the α-D-glucofuranose-based monomers using a free-radical polymerization technique in the presence of benzoyl peroxide (BPO) as an initiator .Molecular Structure Analysis
The molecular structure of 3-O-Carboxymethyl-1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose can be analyzed using various chemistry software . The structure data file is available for download and can be imported to most of the chemistry software for further analysis .Chemical Reactions Analysis
The chemical reactions involving this compound are complex. For instance, it can participate in the synthesis of new glyco-copolymers containing α-D-glucofuranose groups through free-radical polymerization of sugar-based monomers . The absence of any peaks in the region related to vinylic protons in the proton nuclear magnetic resonance (1H NMR) spectroscopy analysis confirms the successful synthesis of glyco-copolymers .Future Directions
The future directions for this compound could involve its use in the synthesis of new systems containing carbohydrates . Given the increasing appreciation of the carbohydrate’s role in many areas, the polymer systems having sugar moieties are considered to be more useful systems for a large variety of applications, especially biotechnology, smart packaging, and biomedicine .
properties
IUPAC Name |
2-[[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O8/c1-13(2)18-5-7(20-13)9-10(17-6-8(15)16)11-12(19-9)22-14(3,4)21-11/h7,9-12H,5-6H2,1-4H3,(H,15,16)/t7-,9-,10+,11?,12?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJQDUMTNKVEQJ-KYDYTKORSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@@H](C3C(O2)OC(O3)(C)C)OCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-Carboxymethyl-1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose | |
CAS RN |
64697-82-1 |
Source


|
| Record name | alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-3-O-(carboxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064697821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(4-Chlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone](/img/structure/B1305186.png)
![1-[5-(4-Methoxy-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone](/img/structure/B1305187.png)
![2-[(2-Furylmethyl)sulfonyl]ethanethioamide](/img/structure/B1305188.png)


![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B1305195.png)



![Methyl 2-[(7-chloroquinolin-4-yl)thio]acetate](/img/structure/B1305208.png)

![Methyl 2-(1-[1,1'-biphenyl]-4-ylethylidene)-1-hydrazinecarboxylate](/img/structure/B1305215.png)

